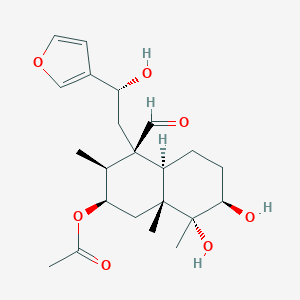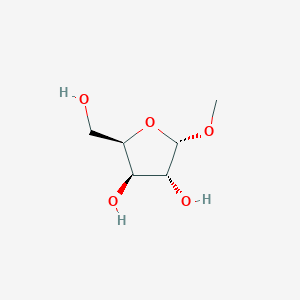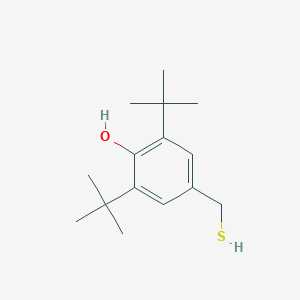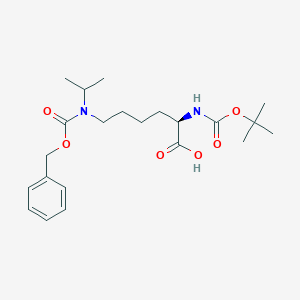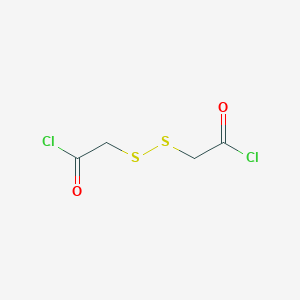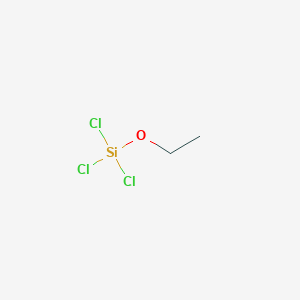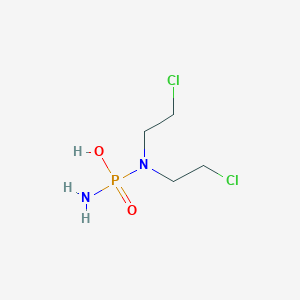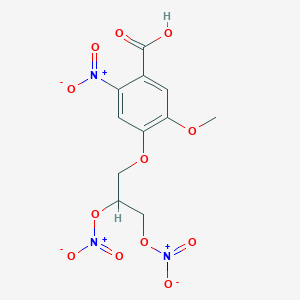
N-Benzyl-1-Pentyl-1H-Indol-3-carboxamid
Übersicht
Beschreibung
SDB-006, auch bekannt als N-Benzyl-1-Pentyl-1H-Indol-3-carboxamid, ist ein synthetisches Cannabinoid, das als potenter Agonist für die Cannabinoid-Rezeptoren wirkt. Es wurde während der Forschung zum verwandten Stoff SDB-001 entdeckt, der illegal als "2NE1" verkauft wurde. SDB-006 zeigt eine hohe Bindungsaffinität für sowohl zentrale Cannabinoid-(CB1)- als auch periphere Cannabinoid-(CB2)-Rezeptoren mit EC50-Werten von 19 Nanomolar bzw. 134 Nanomolar .
Wissenschaftliche Forschungsanwendungen
SDB-006 wird hauptsächlich in der wissenschaftlichen Forschung und in forensischen Anwendungen eingesetzt. Seine hohe Affinität für Cannabinoid-Rezeptoren macht es zu einem wertvollen Werkzeug zur Untersuchung des Endocannabinoid-Systems. Forscher nutzen SDB-006, um die pharmakologischen Wirkungen von synthetischen Cannabinoiden und ihre potenziellen therapeutischen Anwendungen zu untersuchen. Es wird auch in der forensischen Toxikologie eingesetzt, um analytische Screening-Methoden zur Detektion der Einnahme von synthetischen Cannabinoiden zu entwickeln .
Wirkmechanismus
SDB-006 übt seine Wirkungen aus, indem es als potenter Agonist für die Cannabinoid-Rezeptoren CB1 und CB2 wirkt. Nach der Bindung an diese Rezeptoren aktiviert SDB-006 intrazelluläre Signalwege, die die Neurotransmitterfreisetzung modulieren. Dies führt zu verschiedenen physiologischen Wirkungen, einschließlich veränderter Wahrnehmung, Stimmung und Kognition. Die hohe Bindungsaffinität der Verbindung für CB1- und CB2-Rezeptoren trägt zu ihren starken psychoaktiven Wirkungen bei .
Wirkmechanismus
SDB-006 exerts its effects by acting as a potent agonist for the cannabinoid receptors CB1 and CB2. Upon binding to these receptors, SDB-006 activates intracellular signaling pathways that modulate neurotransmitter release. This leads to various physiological effects, including altered perception, mood, and cognition. The compound’s high binding affinity for CB1 and CB2 receptors contributes to its potent psychoactive effects .
Biochemische Analyse
Biochemical Properties
SDB-006 binds the cannabinoid central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with EC50 values of 19 nM and 134 nM, respectively . This interaction with the cannabinoid receptors suggests that SDB-006 may play a role in modulating the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Cellular Effects
Given its interaction with the cannabinoid receptors, it can be inferred that SDB-006 may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of SDB-006 is primarily through its agonistic activity at the cannabinoid receptors. By binding to these receptors, SDB-006 can influence a variety of physiological processes at the molecular level .
Dosage Effects in Animal Models
Like other synthetic cannabinoids, it is likely that the effects of SDB-006 may vary with different dosages .
Metabolic Pathways
It is known that SDB-006 metabolism has been described in literature .
Transport and Distribution
Given its lipophilic nature, it can be inferred that SDB-006 may be able to cross cell membranes and distribute within cells and tissues .
Subcellular Localization
Given its interaction with the cannabinoid receptors, it can be inferred that SDB-006 may localize to the cell membrane where these receptors are typically found .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SDB-006 beinhaltet die Reaktion von 1-Pentyl-1H-Indol-3-Carbonsäure mit Benzylamin. Die Reaktion erfolgt typischerweise in Gegenwart eines Kupplungsreagenzes wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP). Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird dann mittels Säulenchromatographie gereinigt .
Industrielle Produktionsmethoden
Die industrielle Produktion von SDB-006 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und Durchflusssystemen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Effizienz zu maximieren und Abfall zu minimieren. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um Reinheit und Wirksamkeit zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
SDB-006 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Hydroxylierung: Diese Reaktion erfolgt hauptsächlich an mehreren Positionen der Pentylkette.
Glucuronidierung: Diese Reaktion beinhaltet die Addition von Glucuronsäure an die Verbindung.
N-Dealkylierung: Diese Reaktion umfasst Depentylierung und Debenzylierung.
Häufige Reagenzien und Bedingungen
Hydroxylierung: Erfolgt typischerweise in Gegenwart von Cytochrom-P450-Enzymen.
Glucuronidierung: Katalysiert durch UDP-Glucuronosyltransferase-Enzyme.
N-Dealkylierung: Häufig durch oxidative Bedingungen begünstigt.
Hauptprodukte, die gebildet werden
4'-Keto-SDB-006: Durch Hydroxylierung gebildet.
Pentyl-OH-SDB-006: Ein weiteres Produkt der Hydroxylierung.
Dealkylierte Metaboliten: Durch N-Dealkylierung gebildet.
Analyse Chemischer Reaktionen
Types of Reactions
SDB-006 undergoes several types of chemical reactions, including:
Hydroxylation: This reaction primarily occurs on several positions of the pentyl chain.
Glucuronidation: This reaction involves the addition of glucuronic acid to the compound.
N-Dealkylation: This reaction includes depentylation and debenzylation.
Common Reagents and Conditions
Hydroxylation: Typically occurs in the presence of cytochrome P450 enzymes.
Glucuronidation: Catalyzed by UDP-glucuronosyltransferase enzymes.
N-Dealkylation: Often facilitated by oxidative conditions.
Major Products Formed
4′-keto-SDB-006: Formed through hydroxylation.
Pentyl-OH-SDB-006: Another product of hydroxylation.
Dealkylated metabolites: Formed through N-dealkylation.
Vergleich Mit ähnlichen Verbindungen
SDB-006 ist strukturell ähnlich zu anderen synthetischen Cannabinoiden wie SDB-001, JWH-018 und UR-144. Es weist jedoch einzigartige Bindungsaffinitäten und pharmakologische Eigenschaften auf. Zum Beispiel hat SDB-006 eine höhere Bindungsaffinität für CB1- und CB2-Rezeptoren im Vergleich zu SDB-001. Darüber hinaus unterscheidet die Anwesenheit einer Benzylgruppe in der Struktur von SDB-006 es von anderen synthetischen Cannabinoiden .
Liste ähnlicher Verbindungen
- SDB-001
- JWH-018
- UR-144
- 5F-SDB-006
- N-Phenyl SDB-006
Eigenschaften
IUPAC Name |
N-benzyl-1-pentylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-2-3-9-14-23-16-19(18-12-7-8-13-20(18)23)21(24)22-15-17-10-5-4-6-11-17/h4-8,10-13,16H,2-3,9,14-15H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLACYTSBFXCDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009997 | |
| Record name | 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695213-59-3 | |
| Record name | 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=695213-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SDB-006 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0695213593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SDB-006 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM02A5A302 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SDB-006 interact with cannabinoid receptors and what are the downstream effects?
A1: SDB-006 acts as a potent agonist at human cannabinoid receptors, specifically CB1. [, ] This interaction leads to activation of the receptor, which in turn initiates a cascade of intracellular signaling events. While the specific downstream effects are complex and vary depending on the cell type and physiological context, they generally involve modulation of neurotransmitter release and neuronal activity. []
Q2: What is known about the structure-activity relationship (SAR) of SDB-006 and its analogs?
A2: Research indicates that modifications to the SDB-006 structure can significantly impact its activity and potency at cannabinoid receptors. For instance, introducing methoxy or fluorine substituents generally reduces potency compared to the parent compound. [] Interestingly, the 2-fluorinated analog exhibits potency comparable to the known synthetic cannabinoid RCS-4. [] Further studies exploring chiral indole-3-carboxamides related to SDB-006 revealed that the (S)-enantiomers generally possess greater affinity and potency at CB1 compared to their (R)-counterparts, highlighting a potential enantiomeric bias for this class of compounds. []
Q3: Are there specific analytical methods used to identify and quantify SDB-006?
A3: While gas chromatography-mass spectrometry (GC-MS) cannot differentiate SDB-006 from its regioisomers, liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) provides the necessary resolution for distinguishing these closely related compounds. [] This highlights the importance of employing appropriate analytical techniques for accurate identification and analysis of SDB-006 and its analogs.
Q4: What is the metabolic fate of SDB-006 in humans?
A4: While specific metabolic pathways are still under investigation, research utilizing high-resolution mass spectrometry has been conducted to elucidate the in vitro metabolism of SDB-006 in human hepatocytes. [] This type of research is crucial for understanding the compound's breakdown products and their potential pharmacological activity.
Q5: What is the significance of SDB-006 in the context of new psychoactive substances (NPS)?
A5: SDB-006 belongs to the synthetic cannabinoid receptor agonist (SCRA) class of NPS, which represents a rapidly expanding group of compounds. [] The emergence of SDB-006 and its analogs on the UK market, even after the 2013 legislative ban on many synthetic cannabinoids, underscores the challenges associated with regulating these substances. [] The continuous development and appearance of novel SCRAs like SDB-006 necessitate ongoing research to understand their pharmacological properties, potential for harm, and impact on public health.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


